1-ethyl-6-methyl-1H-1,3-benzodiazole
Overview
Description
1-ethyl-6-methyl-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H12N2. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of 1-ethyl-6-methyl-1H-1,3-benzodiazole consists of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Scientific Research Applications
Organic Synthesis
Benzimidazole derivatives, including “1-ethyl-6-methylbenzimidazole”, are often used in organic synthesis . They can be synthesized through various methods, such as the condensation of benzene rings with nitrogen-containing functional groups .
Anticancer Agents
Benzimidazole derivatives have shown potential as anticancer agents . The presence of certain substituent groups in their structures can significantly influence their bioactivity against cancer cell lines .
Antimicrobial Activity
Benzimidazole compounds have demonstrated effective antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs .
Antifungal Activity
In addition to their antimicrobial properties, benzimidazole derivatives also exhibit antifungal activity . This makes them useful in the treatment of various fungal infections .
Antiviral Activity
Benzimidazole derivatives have shown potential as antiviral agents . They can be used in the development of drugs to treat various viral diseases .
Anti-inflammatory Agents
Benzimidazole compounds have demonstrated anti-inflammatory properties . This makes them valuable in the development of new anti-inflammatory drugs .
Mechanism of Action
Target of Action
1-Ethyl-6-methyl-1H-1,3-benzodiazole, also known as 1-ethyl-6-methylbenzimidazole, is a derivative of benzimidazole, a heterocyclic aromatic compound . Benzimidazoles are known to have a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects Benzimidazoles are known to interact with various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Benzimidazoles, in general, are known to interact with their targets, leading to changes in cellular processes . For instance, some benzimidazoles inhibit enzymes, disrupting the normal functioning of cells
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways due to their broad range of pharmacological activities . For instance, some benzimidazoles can inhibit the synthesis of certain proteins, disrupting the normal functioning of cells
Pharmacokinetics
Benzimidazoles are known to have good bioavailability and stability, which contribute to their effectiveness as therapeutic agents
Result of Action
Benzimidazoles are known to have a broad range of effects due to their diverse pharmacological activities . For instance, some benzimidazoles can inhibit the growth of bacteria and fungi
Action Environment
Benzimidazoles are known to be effective corrosion inhibitors, suggesting that they are stable in various environments
properties
IUPAC Name |
1-ethyl-6-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-12-7-11-9-5-4-8(2)6-10(9)12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQUUOVCOIMGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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